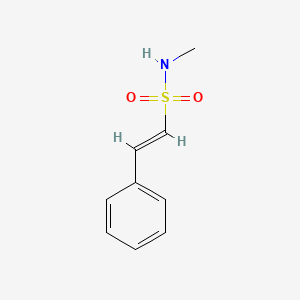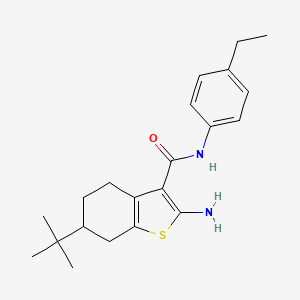![molecular formula C14H15ClF3NO2 B2429913 2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 1397195-63-9](/img/structure/B2429913.png)
2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug design, and neuroscience. This compound is also known by its chemical name, TAK-659, and is classified as a selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2).
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide involves the selective inhibition of this compound. This inhibition leads to the activation of the apoptotic pathway, which results in the induction of cell death in cancer cells. The selectivity of this compound towards this compound is due to its unique chemical structure, which allows it to bind specifically to the active site of the protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that this compound induces apoptosis in cancer cells with high levels of this compound expression, while sparing normal cells with low levels of this compound expression. In vivo studies have demonstrated that this compound exhibits potent antitumor activity in various animal models of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide in lab experiments include its high selectivity towards this compound, its potent antitumor activity, and its ability to induce apoptosis in cancer cells with high levels of this compound expression. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research on 2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide. One potential direction is the development of novel analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action and the potential applications of this compound in other areas of research, such as neuroscience and immunology.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in the field of cancer research. Its selective inhibition of this compound and its ability to induce apoptosis in cancer cells make it a valuable tool for the development of novel anticancer agents. However, further studies are needed to fully understand its pharmacological properties and its potential applications in other areas of research.
Synthesis Methods
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions that require expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-chloro-N-cyclopropylmethylacetamide with 4-methoxy-3-(trifluoromethyl)benzoyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in the field of cancer research. This compound is a key protein that plays a critical role in the regulation of apoptosis, or programmed cell death. Overexpression of this compound has been linked to various types of cancer, including leukemia, lymphoma, and breast cancer. Therefore, the inhibition of this compound has emerged as a promising strategy for the development of novel anticancer agents.
properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO2/c1-21-12-5-4-10(6-11(12)14(16,17)18)19(13(20)7-15)8-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQADSQYLKAARQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2CC2)C(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

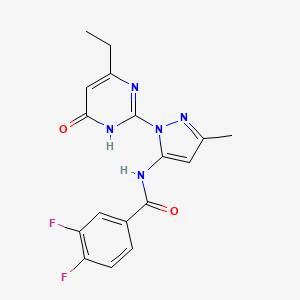
![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)
![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)
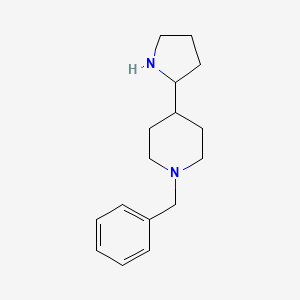
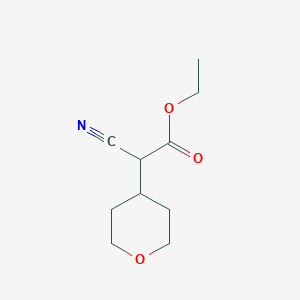
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2429841.png)
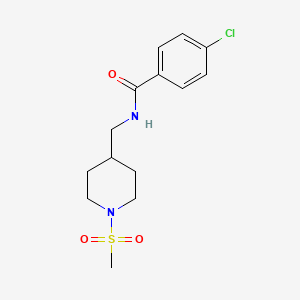
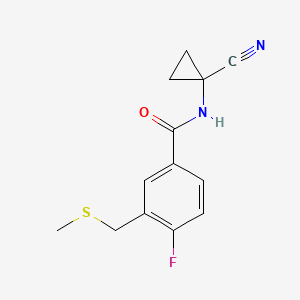
![1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2429844.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2429846.png)

